molecular formula C18H18BrNO3 B2690532 2-((3-Bromophenyl)amino)-2-oxoethyl 2-phenylbutanoate CAS No. 380171-00-6

2-((3-Bromophenyl)amino)-2-oxoethyl 2-phenylbutanoate

Cat. No.: B2690532
CAS No.: 380171-00-6
M. Wt: 376.25
InChI Key: PTHCGZVLPDCINX-UHFFFAOYSA-N
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Description

2-((3-Bromophenyl)amino)-2-oxoethyl 2-phenylbutanoate is an organic compound that features a bromophenyl group, an amino group, and a phenylbutanoate ester

Preparation Methods

The synthesis of 2-((3-Bromophenyl)amino)-2-oxoethyl 2-phenylbutanoate typically involves a multi-step process. One common method includes the following steps:

    Amination: The conversion of the brominated compound to an amine.

    Esterification: The formation of the ester linkage with 2-phenylbutanoic acid.

The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may scale up these reactions using continuous flow reactors and optimized conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

2-((3-Bromophenyl)amino)-2-oxoethyl 2-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the oxo group to a hydroxyl group.

    Substitution: The bromine atom can be replaced with other substituents using nucleophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((3-Bromophenyl)amino)-2-oxoethyl 2-phenylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Bromophenyl)amino)-2-oxoethyl 2-phenylbutanoate involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the amino and oxo groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar compounds to 2-((3-Bromophenyl)amino)-2-oxoethyl 2-phenylbutanoate include:

  • 2-((4-Bromophenyl)amino)-2-oxoethyl 2-phenylbutanoate
  • 2-((3-Chlorophenyl)amino)-2-oxoethyl 2-phenylbutanoate
  • 2-((3-Bromophenyl)amino)-2-oxoethyl 2-phenylpropanoate

These compounds share structural similarities but differ in their substituents, which can affect their reactivity and biological activity

Properties

IUPAC Name

[2-(3-bromoanilino)-2-oxoethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3/c1-2-16(13-7-4-3-5-8-13)18(22)23-12-17(21)20-15-10-6-9-14(19)11-15/h3-11,16H,2,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHCGZVLPDCINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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